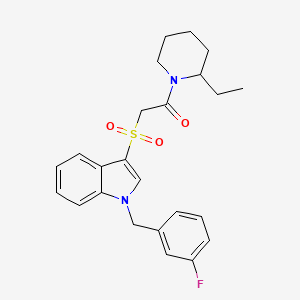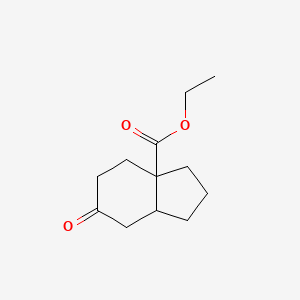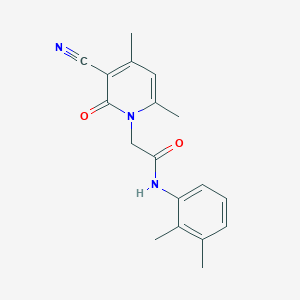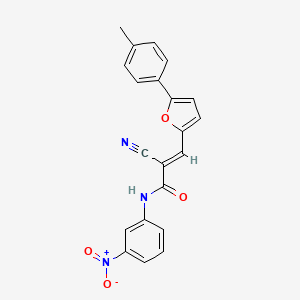
(E)-2-cyano-N-(3-nitrophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-N-(3-nitrophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a derivative of acrylamide, which is widely used in the chemical industry. The synthesis method of this compound, its mechanism of action, and its biochemical and physiological effects have been studied extensively in the scientific community. In
科学的研究の応用
1. Green Organic Chemistry Synthesis
- Enantioselective Ene-Reduction: The compound has been synthesized under microwave radiation and used in ene-reduction by fungi, leading to biotransformation products with potential pharmaceutical applications (Jimenez et al., 2019).
2. Corrosion Inhibition
- Acrylamide Derivatives as Corrosion Inhibitors: Derivatives of the compound have been studied for their effectiveness in inhibiting corrosion of copper in nitric acid solutions, demonstrating significant efficiency and potential applications in materials science (Abu-Rayyan et al., 2022).
3. Pharmaceutical Applications
- Cytotoxic Agents: Various derivatives have been synthesized and evaluated for their cytotoxic properties against cancer cell lines, highlighting the compound's potential in cancer therapy (Tarleton et al., 2013).
4. Chemical Synthesis and Characterization
- Structural Studies: The compound has been synthesized and its structure determined using various spectroscopic methods, providing insights into its chemical properties (Kariuki et al., 2022).
5. Anxiolytic Activity
- Modulation of Nicotinic Receptors: A derivative of the compound exhibited anxiolytic-like activity in mice, indicating potential applications in neuroscience and mental health (Targowska-Duda et al., 2019).
6. Antibacterial Activity
- Synthesis and Antibacterial Properties: Although some derivatives did not show the expected antibacterial activity, the research contributes to the understanding of the structure-activity relationship in medicinal chemistry (Saikachi & Suzuki, 1959).
7. Antitumor Activity
- Pyrimidiopyrazole Derivatives Synthesis: The compound was used in synthesizing pyrimidiopyrazole derivatives, which showed promising antitumor activity, underscoring its role in drug development (Fahim et al., 2019).
8. Antiviral Research
- Inhibition of SARS Coronavirus Helicase: A derivative of the compound demonstrated inhibitory effects against SARS coronavirus helicase, suggesting its potential in antiviral drug research (Lee et al., 2017).
9. Photophysical Studies
- Influence on Photophysical Properties: The compound's derivatives have been analyzed for their absorption and fluorescence characteristics, contributing to the field of photochemistry (Kumari et al., 2017).
10. Solar Cell Applications
- Organic Sensitizers for Solar Cells: Derivatives have been used as sensitizers in solar cell research, demonstrating the compound's versatility and application in renewable energy technologies (Kim et al., 2006).
特性
IUPAC Name |
(E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-14-5-7-15(8-6-14)20-10-9-19(28-20)11-16(13-22)21(25)23-17-3-2-4-18(12-17)24(26)27/h2-12H,1H3,(H,23,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHXRBXNMPXNIS-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Acetylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2434418.png)

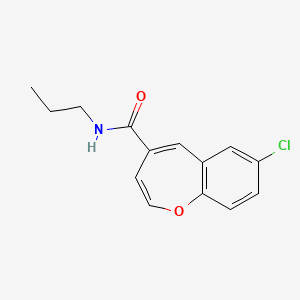
![N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide](/img/structure/B2434421.png)
![6-Methoxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2434423.png)
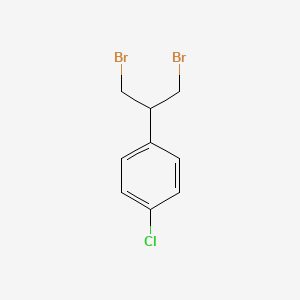
![2-(4-Chlorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2434426.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea](/img/structure/B2434429.png)
![1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2434431.png)

